

Unveiling the Profile of Antibacterial Agent 114: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antibacterial agent 114	
Cat. No.:	B12409358	Get Quote

For Immediate Release

A comprehensive technical guide detailing the physicochemical properties, antibacterial activity, and proposed mechanism of action of a novel antibacterial compound, designated as **Antibacterial agent 114**, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the compound's characteristics, supported by experimental data and methodologies.

Core Physicochemical Properties

Antibacterial agent 114, identified by the Chemical Abstracts Service (CAS) number 2733391-71-2, is a novel imidazo-phenanthroline derivative. Its fundamental properties are summarized in the table below.

Property	Value	Source
Chemical Name	2,5-Cyclohexadien-1-one, 4- (1,3,7,8-tetrahydro-2H- imidazo[4,5-f]phenanthrolin-2- ylidene)-	
Molecular Formula	C19H14N4O	
Molecular Weight	314.34 g/mol	
CAS Number	2733391-71-2	

Further detailed physicochemical data such as melting point, solubility, pKa, and logP are typically determined experimentally and would be found in the primary research publication.

Antibacterial Spectrum and Efficacy

Antibacterial agent 114 has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The primary measure of its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Bacterial Strain	Туре	MIC (μM)
Pseudomonas aeruginosa	Gram-negative	625
Bacillus subtilis	Gram-positive	625
Escherichia coli	Gram-negative	625
Enterococcus faecalis	Gram-positive	625
Salmonella typhimurium	Gram-negative	625
Streptococcus mutans	Gram-positive	1250
Staphylococcus aureus	Gram-positive	1250

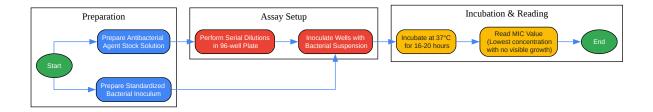
Data sourced from MedchemExpress, citing Obalı AY, et al. Bioorg Chem. 2020 Jul;100:103885.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in assessing the efficacy of a new antibacterial agent. The following is a generalized protocol based on standard broth microdilution methods.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

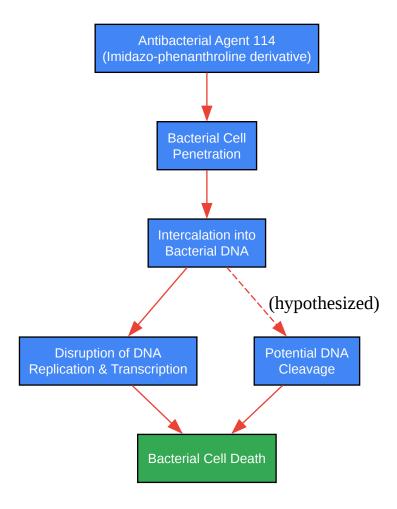

Materials:

- Antibacterial agent 114 stock solution
- Mueller-Hinton Broth (MHB)
- Bacterial cultures in logarithmic growth phase
- Sterile 96-well microtiter plates
- Pipettes and sterile tips
- Incubator

Procedure:

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in MHB, typically adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Serial Dilution: The antibacterial agent is serially diluted in MHB across the wells of a 96-well plate to achieve a range of concentrations.
- Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.
- Controls: Positive (bacteria in MHB without the agent) and negative (MHB alone) growth controls are included on each plate.
- Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.
- Result Interpretation: The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible turbidity (growth) in the well.

Click to download full resolution via product page


Workflow for MIC Determination

Proposed Mechanism of Action: DNA Interaction

The chemical structure of **Antibacterial agent 114**, belonging to the imidazo-phenanthroline class of compounds, suggests a potential mechanism of action involving interaction with bacterial DNA. The title of the primary research article, "Antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives," strongly supports this hypothesis.

Such compounds are often planar and can intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. Some derivatives may also induce DNA cleavage, either directly or through the generation of reactive oxygen species.

Click to download full resolution via product page

Proposed DNA Interaction Pathway

To cite this document: BenchChem. [Unveiling the Profile of Antibacterial Agent 114: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12409358#physicochemical-properties-of-antibacterial-agent-114]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com